methyl 3-iodo-4,5-dimethylbenzoate
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Overview
Description
Methyl 3-iodo-4,5-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.09 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methyl groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-iodo-4,5-dimethylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4,5-dimethylbenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of compounds like 3-azido-4,5-dimethylbenzoate or 3-thiocyanato-4,5-dimethylbenzoate.
Oxidation: Formation of 3-iodo-4,5-dimethylbenzoic acid.
Reduction: Formation of 3-iodo-4,5-dimethylbenzyl alcohol.
Scientific Research Applications
Methyl 3-iodo-4,5-dimethylbenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds due to its potential biological activity.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-iodo-4,5-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethylbenzoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Methyl 3-iodobenzoate: Lacks the additional methyl groups, which can influence its reactivity and physical properties.
Methyl 4,5-dimethylbenzoate: Lacks the iodine atom, affecting its electrophilic properties.
Uniqueness
Methyl 3-iodo-4,5-dimethylbenzoate is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination of substituents enhances its reactivity in various chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1529736-58-0 |
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Molecular Formula |
C10H11IO2 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 3-iodo-4,5-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)5-9(11)7(6)2/h4-5H,1-3H3 |
InChI Key |
KRKBCIMQEUSIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)I)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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